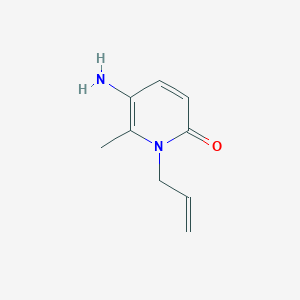
1,4-Bis(4-methoxyphenyl)buta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-methoxyphenyl)buta-1,3-diene is an organic compound with the molecular formula C18H18O2. It is known for its blue emission in the solid state and is an intermediate in the preparation of liquid crystals and polymers . The compound is characterized by its symmetrical structure, where two 4-methoxyphenyl groups are attached to a buta-1,3-diene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Bis(4-methoxyphenyl)buta-1,3-diene can be synthesized through various methods. One common approach involves the reaction of 4-methoxybenzaldehyde with a suitable diene precursor under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Bis(4-methoxyphenyl)buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles like halogens, acidic or basic catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives, other substituted phenyl derivatives.
Applications De Recherche Scientifique
1,4-Bis(4-methoxyphenyl)buta-1,3-diene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-methoxyphenyl)buta-1,3-diene involves its interaction with molecular targets through its conjugated diene system. The compound can participate in various photochemical and photophysical processes, leading to the generation of reactive oxygen species (ROS) under light irradiation. These ROS can induce cellular damage, making the compound useful in photodynamic therapy .
Comparaison Avec Des Composés Similaires
- 1,4-Bis(4-bromophenyl)buta-1,3-diene
- 1,4-Bis(4-nitrophenyl)buta-1,3-diene
- 1,4-Bis(4-hydroxyphenyl)buta-1,3-diene
Comparison: 1,4-Bis(4-methoxyphenyl)buta-1,3-diene is unique due to its methoxy substituents, which enhance its solubility and photophysical properties compared to its analogs. The presence of methoxy groups also influences the compound’s reactivity and stability, making it a valuable intermediate in the synthesis of advanced materials .
Propriétés
Formule moléculaire |
C18H18O2 |
|---|---|
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
1-methoxy-4-[(1E,3E)-4-(4-methoxyphenyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C18H18O2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h3-14H,1-2H3/b5-3+,6-4+ |
Clé InChI |
OTJAKIZOANJRSA-GGWOSOGESA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)OC |
SMILES canonique |
COC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13086879.png)
![4-Amino-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13086883.png)
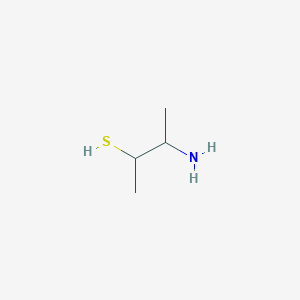
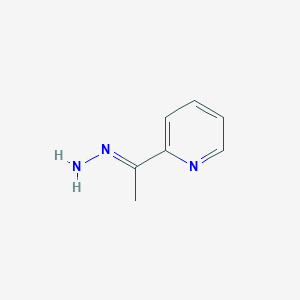
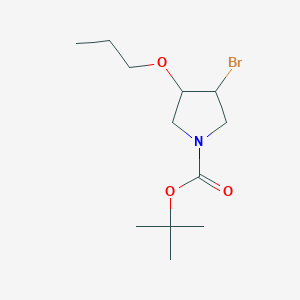



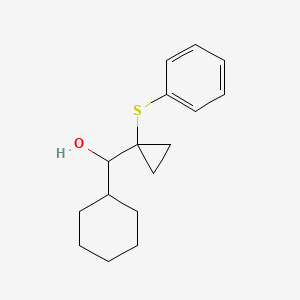
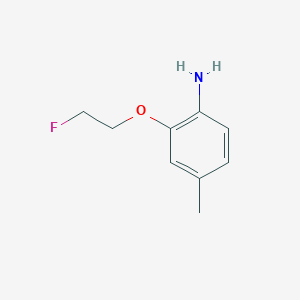

![5-Bromo-4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13086944.png)
